Pentafluoro(phenoxy)cyclotriphosphazene
Overview
Description
Pentafluoro(phenoxy)cyclotriphosphazene is a chemical compound with the molecular formula C6H5F5N3OP3 It is known for its unique structure, which includes a cyclotriphosphazene ring substituted with a phenoxy group and five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluoro(phenoxy)cyclotriphosphazene can be synthesized using hexachlorocyclotriphosphazene as a starting material. The synthesis involves the following steps:
Nucleophilic Substitution: Hexachlorocyclotriphosphazene reacts with a nucleophilic reagent such as an alkoxide or phenolic salt in an organic solvent. This reaction replaces one chlorine atom with a pentafluoroalkane or benzene group, resulting in pentachlorane or benzene oxycyclotriphosphazene.
Fluorination: The intermediate product undergoes a fluorination reaction with a fluorinating agent to yield this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced equipment and techniques helps in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Pentafluoro(phenoxy)cyclotriphosphazene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, including alkoxides and phenolic salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted cyclotriphosphazenes .
Scientific Research Applications
Pentafluoro(phenoxy)cyclotriphosphazene has numerous applications in scientific research:
Chemistry: It is used as a flame retardant additive in lithium-ion batteries, enhancing their safety and performance.
Biology: The compound’s unique properties make it a valuable tool in biological research, particularly in studies involving cellular interactions and molecular pathways.
Mechanism of Action
The mechanism by which pentafluoro(phenoxy)cyclotriphosphazene exerts its effects involves its interaction with molecular targets and pathways. For example, in lithium-ion batteries, it acts as a flame retardant by forming a stable solid electrolyte interface (SEI) and cathode electrolyte interface (CEI). This stabilizes the electrode/electrolyte interfaces, preventing thermal runaway and enhancing battery safety .
Comparison with Similar Compounds
Similar Compounds
Ethoxy(pentafluoro)cyclotriphosphazene: This compound has similar flame retardant properties and is used in similar applications.
Tris(2,2,2-trifluoroethyl)phosphite: Another flame retardant additive used in lithium-ion batteries.
Uniqueness
Pentafluoro(phenoxy)cyclotriphosphazene is unique due to its specific structure, which imparts distinct properties such as high thermal stability and excellent flame retardant capabilities. Its ability to form stable interfaces in electrochemical systems sets it apart from other similar compounds .
Properties
IUPAC Name |
2,2,4,4,6-pentafluoro-6-phenoxy-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N3OP3/c7-16(8)12-17(9,10)14-18(11,13-16)15-6-4-2-1-3-5-6/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZZEQCBAGUFMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP2(=NP(=NP(=N2)(F)F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N3OP3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33027-68-8 | |
Record name | Pentafluoro(phenoxy)cyclotriphosphazene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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